2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is an organic compound with the molecular formula C8H18O2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a propan-2-yloxy group attached to a 2,2-dimethylpropan-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
The reaction proceeds through an etherification process, where the hydroxyl group of 2,2-dimethylpropan-1-ol reacts with the isopropyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halides or amines
Scientific Research Applications
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-propanediol
- 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol stands out due to its specific structural features, such as the presence of both a propan-2-yloxy group and a 2,2-dimethylpropan-1-ol backbone. This unique combination imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to industrial production.
Properties
Molecular Formula |
C8H18O2 |
---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-propan-2-yloxypropan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)10-6-8(3,4)5-9/h7,9H,5-6H2,1-4H3 |
InChI Key |
HPAHMHPNTXBINA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)(C)CO |
Origin of Product |
United States |
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